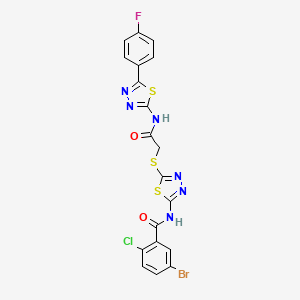

5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a combination of bromine, chlorine, fluorine, and thiadiazole groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common method includes the following steps:

Formation of 5-bromo-2-chlorobenzoic acid: This can be achieved by bromination of 2-chlorobenzoic acid using N-bromosuccinimide in the presence of a catalyst.

Synthesis of 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: This involves the reaction of 4-fluorobenzenesulfonyl chloride with thiosemicarbazide followed by cyclization.

Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the benzamide core undergo nucleophilic substitution under specific conditions. For example:

-

Bromine displacement occurs with strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents like DMF at 80–100°C, yielding derivatives with modified aromatic substituents.

-

Chlorine substitution is less reactive but feasible with thiourea or sodium methoxide, forming thioether or methoxy analogs.

Key reaction parameters for bromine substitution:

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMF | 90 | 12 | 78 |

| Sodium thiophenate | DMF | 80 | 8 | 82 |

Oxidation Reactions

The thioether (-S-) linkage between the thiadiazole rings is susceptible to oxidation:

-

Peracetic acid oxidizes the thioether to a sulfone (-SO₂-) group, enhancing electrophilicity for downstream reactions .

-

Hydrogen peroxide in acetic acid selectively oxidizes sulfur atoms without affecting other functional groups .

Oxidation outcomes:

| Oxidizing Agent | Product Functional Group | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Peracetic acid | Sulfone | 6 | 95 |

| H₂O₂ (30%) | Sulfoxide | 4 | 89 |

Hydrolysis Reactions

The amide bond and ester-like linkages hydrolyze under acidic or alkaline conditions:

-

Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond, generating 5-bromo-2-chlorobenzoic acid and a thiadiazole-amine fragment.

-

Alkaline hydrolysis (NaOH, ethanol/water) selectively breaks ester groups while preserving thiadiazole rings.

Alkylation and Arylation

The secondary amine on the thiadiazole ring undergoes alkylation:

-

Methyl iodide in DMF with K₂CO₃ introduces methyl groups, improving lipophilicity .

-

4-Fluorobenzyl bromide reacts via SN2 mechanism, forming aryl-alkyl derivatives .

Optimized alkylation conditions:

| Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 85 |

| Benzyl chloride | Et₃N | THF | 72 |

Condensation with Carbonyl Compounds

The primary amine participates in Schiff base formation:

-

Reacts with aryl aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imine derivatives .

-

Condenses with α-ketoesters to yield hydrazone-linked hybrids with enhanced biological activity.

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

-

POCl₃-mediated cyclization generates imidazo[2,1-b]thiadiazole derivatives .

-

Thermal cyclization (180°C) produces triazolo-thiadiazine systems .

Metal Complexation

The thiadiazole sulfur and amide oxygen act as ligands for transition metals:

科学的研究の応用

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.

Biology

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.

Medicine

Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.

Industry

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, altering their activity. The halogen atoms can enhance binding affinity through halogen bonding.

類似化合物との比較

Similar Compounds

5-bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the thiadiazole and fluorophenyl groups.

4-fluorophenyl-1,3,4-thiadiazole: Contains the thiadiazole and fluorophenyl groups but lacks the bromine and chlorine substituents.

Uniqueness

The combination of bromine, chlorine, fluorine, and thiadiazole groups in 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide makes it unique. This unique structure imparts specific electronic and steric properties that can be exploited in various applications.

生物活性

5-Bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex compound featuring the 1,3,4-thiadiazole scaffold, which has been associated with a variety of biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Synthesis

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of the thiadiazole ring is significant as it is known to enhance pharmacological properties. The synthesis of this compound typically involves multi-step processes that may include halogenation and coupling reactions to form the desired benzamide derivatives.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have shown promising antimicrobial properties. Studies indicate that derivatives of thiadiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- A series of thiadiazole derivatives demonstrated enhanced antibacterial activity compared to standard antibiotics like gentamicin and ampicillin against E. coli and Pseudomonas aeruginosa .

- Specific derivatives with the benzamide structure have shown effective inhibition against various pathogenic microorganisms .

2. Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties through various mechanisms:

- In vitro studies have shown that certain thiadiazole compounds can decrease the viability of cancer cells from various origins including leukemia, lung cancer, and breast cancer .

- For example, 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was reported to significantly reduce the viability of colon cancer HT-29 and lung carcinoma A549 cells without affecting normal cells .

3. Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects:

- Compounds have been shown to inhibit inflammatory mediators in various models, suggesting potential use in treating inflammatory diseases .

Case Studies

The biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : Many thiadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with DNA/RNA : Some compounds may intercalate with nucleic acids or inhibit topoisomerases involved in DNA replication.

特性

IUPAC Name |

5-bromo-2-chloro-N-[5-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrClFN6O2S3/c20-10-3-6-13(21)12(7-10)15(30)24-18-27-28-19(33-18)31-8-14(29)23-17-26-25-16(32-17)9-1-4-11(22)5-2-9/h1-7H,8H2,(H,23,26,29)(H,24,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBAHVKUSQEWMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrClFN6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。